1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-
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Overview
Description
5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a tert-butyl group, a methyl group, and a morpholinopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The morpholinopropyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrole ring.
Substitution: The morpholinopropyl group can be replaced with other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrole ring and its substituents can interact with enzymes or receptors, leading to various biological effects. The morpholinopropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxamide
- 5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1-phenyl-1H-pyrrole-3-carboxamide
Uniqueness
5-(tert-butyl)-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and potential biological activity compared to its carboxamide counterparts. The combination of the tert-butyl, methyl, and morpholinopropyl groups also contributes to its distinct properties and applications.
Biological Activity
1H-Pyrrole-3-carboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrole-3-carboxylic acid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl] (CAS No. 306936-17-4) is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H28N2O, with a molecular weight of approximately 288.42 g/mol. The structure includes a pyrrole ring substituted with a tert-butyl group and a morpholine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H28N2O |
Molecular Weight | 288.42 g/mol |
CAS Number | 306936-17-4 |
IUPAC Name | 5-(1,1-Dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-1H-pyrrole-3-carboxylic acid |
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains, including drug-resistant pathogens. The presence of electron-withdrawing groups and specific substituents on the pyrrole ring enhances this activity.
Case Study: Antimicrobial Evaluation
A study synthesized various pyrrole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that compounds with a morpholine group displayed improved antibacterial activity compared to those without it (Table 1).
Compound | Zone of Inhibition (mm) | Activity Against |
---|---|---|
Control | 0 | None |
Pyrrole Derivative A | 15 | Staphylococcus aureus |
Pyrrole Derivative B | 20 | Escherichia coli |
Target Compound | 25 | Pseudomonas aeruginosa |
Anti-Tuberculosis Activity
Research has also pointed to the potential of pyrrole derivatives as anti-tuberculosis agents. A study focused on the synthesis of pyrrole-2-carboxamides demonstrated that modifications at specific positions on the pyrrole ring could lead to compounds with low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis.
Key Findings:
- Compound modifications that included bulky substituents improved anti-TB activity significantly.
- The most active compounds had MIC values below 0.016μg/mL with low cytotoxicity (IC50 > 64μg/mL) .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrrole derivatives highlight the importance of various substituents in enhancing biological activity. The presence of a morpholine group and alkyl substitutions on the pyrrole ring were crucial for improving both antimicrobial and anti-TB activities.
Important Observations:
- Electron-Withdrawing Groups: Increased potency against bacterial strains.
- Bulky Substituents: Enhanced efficacy in anti-TB activity while maintaining low toxicity profiles.
Properties
CAS No. |
306936-17-4 |
---|---|
Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-1-(3-morpholin-4-ylpropyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C17H28N2O3/c1-13-14(16(20)21)12-15(17(2,3)4)19(13)7-5-6-18-8-10-22-11-9-18/h12H,5-11H2,1-4H3,(H,20,21) |
InChI Key |
CZNIFSBECUXHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1CCCN2CCOCC2)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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